7-methoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide
Description
7-Methoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide is a synthetic benzofuran derivative characterized by a methoxy-substituted benzofuran core linked to a carboxamide group with a thiophene-containing ethyl side chain. This compound belongs to a broader class of benzofuran carboxamides, which are recognized for their neuroprotective and antioxidant properties . The structural uniqueness of this molecule lies in its combination of a benzofuran scaffold (known for aromatic stability and bioactivity) with a thiophene moiety, which may enhance electronic interactions and binding affinity in biological systems.
Properties
IUPAC Name |
7-methoxy-N-(2-methoxy-2-thiophen-3-ylethyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-20-13-5-3-4-11-8-14(22-16(11)13)17(19)18-9-15(21-2)12-6-7-23-10-12/h3-8,10,15H,9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNYOYIFFOBAQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=CSC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the benzofuran ring, followed by functionalization with methoxy and thiophene groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 390.5 g/mol. Its structural features include a benzofuran core, which is known for its diverse biological activities, and a thiophene ring that contributes to its electronic properties.
Medicinal Chemistry Applications
1. Antiviral Activity
Research has indicated that compounds similar to 7-methoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide exhibit antiviral properties, particularly against hepatitis C virus (HCV). A study highlighted the effectiveness of benzofuran derivatives in inhibiting HCV replication, suggesting that this compound could be developed as a therapeutic agent for viral infections .
2. Anticancer Potential
The compound's structural similarity to known anticancer agents positions it as a candidate for further investigation in oncology. Preliminary studies have shown that benzofuran derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptosis-related proteins . Further research is needed to elucidate the specific pathways involved.
3. Neuroprotective Effects
Emerging studies suggest that compounds with benzofuran scaffolds may possess neuroprotective properties. These effects are thought to be mediated through antioxidant mechanisms and the inhibition of neuroinflammatory pathways, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Pharmacological Insights
1. Mechanism of Action
The pharmacological activity of this compound may involve interaction with specific receptors or enzymes in the body. For instance, its ability to modulate neurotransmitter systems could contribute to its neuroprotective effects.
2. Bioavailability and Metabolism
Understanding the bioavailability and metabolic pathways of this compound is crucial for its development as a therapeutic agent. Studies have shown that modifications in the chemical structure can significantly influence these parameters, impacting the compound's efficacy and safety profile .
Material Science Applications
1. Organic Electronics
Due to its unique electronic properties derived from the thiophene ring, this compound may find applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to act as an electron donor or acceptor can enhance device performance .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antiviral Activity | Investigated the antiviral properties against HCV | Demonstrated significant inhibition of viral replication |
| Research on Anticancer Potential | Evaluated apoptosis induction in cancer cell lines | Showed promising results in inducing cell death |
| Neuroprotection Study | Assessed antioxidant effects | Indicated potential benefits in models of neurodegeneration |
Mechanism of Action
The mechanism of action of 7-methoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its anti-tumor activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Antioxidant Activity Comparison
Research Implications and Gaps
- Antioxidant Mechanism : The thiophene moiety’s role in redox cycling warrants further investigation, particularly in comparison to phenyl and furan analogs .
- Synthetic Optimization : Current methods for related compounds rely on CDI-mediated coupling or multicomponent reactions ; adapting these for the target compound could improve yield and scalability.
- Biological Data : Empirical studies on the target compound’s neuroprotective and antioxidant activities are absent in the provided evidence, highlighting a critical research gap.
Biological Activity
The compound 7-methoxy-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide is a derivative of benzofuran, a class of compounds known for their diverse biological activities, including anti-tumor, antibacterial, and neuroprotective properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications based on recent research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a benzofuran core with methoxy and thiophene substituents, which are crucial for its biological activity.
Biological Activity Overview
Recent studies have demonstrated that benzofuran derivatives exhibit significant neuroprotective and antioxidant effects. In particular, the compound has shown promising results in various biological assays.
Neuroprotective Effects
A study synthesized a series of benzofuran derivatives and evaluated their neuroprotective activities using primary cultured rat cortical neuronal cells. Among these derivatives, the compound demonstrated considerable protection against NMDA-induced excitotoxicity at a concentration of 100 μM. Its neuroprotective effect was comparable to that of memantine, a well-known NMDA antagonist .
Antioxidant Activity
The antioxidant properties of this compound were assessed through in vitro cell-free bioassays. The results indicated that the compound effectively scavenged free radicals, contributing to its potential protective effects against oxidative stress-related neuronal damage .
Efficacy in Cancer Models
Benzofuran derivatives have been investigated for their potential anticancer properties. The compound's structural modifications have been linked to enhanced cytotoxicity against various cancer cell lines. For instance, one study reported that certain benzofuran derivatives exhibited IC50 values lower than doxorubicin against MCF-7 breast cancer cells, suggesting superior efficacy .
Research Findings and Case Studies
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Excitotoxicity : By modulating NMDA receptor activity, the compound protects neurons from glutamate-induced damage.
- Antioxidant Defense : The methoxy groups contribute to electron donation capabilities, enhancing the compound's ability to neutralize reactive oxygen species.
- Induction of Apoptosis in Cancer Cells : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to reduced cell viability .
Q & A
Q. Critical Reaction Conditions :
- Temperature : Reflux in DCM (~40°C) for amide coupling.
- Catalysts : Pd(PPh₃)₄ for cross-coupling reactions.
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) to isolate the final product. Yield optimization (~60-75%) requires strict anhydrous conditions and inert atmospheres .
(Advanced) How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antiviral) for this compound?
Answer:
Contradictions in biological activity data may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. HepG2) or viral strains.
- Concentration Dependence : Dose-response curves may show dual effects (pro-apoptotic at high doses, cytostatic at low doses).
Q. Methodological Strategies :
Standardized Assays : Use established protocols (e.g., NCI-60 panel for anticancer screening; plaque reduction for antiviral activity).
Target Validation : Perform siRNA knockdown or CRISPR-Cas9 editing of putative targets (e.g., kinases, viral polymerases) to confirm mechanism .
Comparative Studies : Test the compound alongside analogs to isolate structure-activity relationships (SAR). For example, replacing the thiophene moiety with furan may alter selectivity .
(Basic) Which spectroscopic and computational methods are optimal for structural elucidation of this benzofuran derivative?
Answer:
Key Techniques :
NMR Spectroscopy :
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), thiophene protons (δ ~6.5-7.2 ppm), and benzofuran carbons (δ ~160 ppm for C=O).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the ethyl-thiophene side chain .
Mass Spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular formula (C₁₈H₁₉NO₄S, [M+H]⁺ calc. 352.0984).
Computational Modeling :
- DFT Calculations : Optimize geometry and predict NMR shifts (e.g., Gaussian 16, B3LYP/6-31G* basis set).
- Molecular Docking : Screen against protein targets (e.g., PARP-1 for anticancer activity) using AutoDock Vina .
(Advanced) What strategies are effective in optimizing the compound’s pharmacokinetic properties given its structural features?
Answer:
Structural Weaknesses :
- Low Solubility : Due to the hydrophobic benzofuran and thiophene moieties.
- Metabolic Instability : Potential oxidation of the methoxy group.
Q. Optimization Approaches :
Prodrug Design : Introduce phosphate esters or PEGylated groups to enhance aqueous solubility .
CYP450 Inhibition Studies : Use liver microsomes to identify metabolic hotspots. Methyl-to-cyclopropyl substitution may reduce oxidation .
Permeability Assays : Caco-2 cell monolayers to assess intestinal absorption. LogP reduction (<3) via polar substituents (e.g., -OH, -COOH) improves bioavailability .
(Basic) How can researchers validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Answer:
Experimental Workflow :
Target Identification :
- SPR (Surface Plasmon Resonance) : Measure binding affinity (KD) to purified proteins.
- Thermal Shift Assay : Monitor protein stabilization upon ligand binding .
Functional Assays :
- Enzyme Inhibition : IC₅₀ determination using fluorogenic substrates (e.g., PARP-1 with NAD⁺ analogs).
- Receptor Antagonism : Calcium flux assays in GPCR-expressing cell lines .
(Advanced) How should researchers analyze conflicting data on the compound’s stability under varying pH conditions?
Answer:
Conflict Source : Discrepancies in degradation rates (e.g., acidic vs. neutral pH).
Q. Resolution Protocol :
Forced Degradation Studies :
- pH Stress Testing : Incubate at pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C. Monitor via HPLC at 254 nm.
Degradation Product Identification :
- LC-MS/MS : Characterize hydrolyzed products (e.g., benzofuran-2-carboxylic acid from amide bond cleavage) .
Kinetic Modeling : Calculate t₁/₂ using first-order decay equations. Buffer selection (phosphate vs. citrate) may influence results .
(Basic) What are the critical physicochemical properties of this compound, and how do they impact experimental design?
Answer:
Key Properties :
| Property | Value/Range | Impact on Research Design |
|---|---|---|
| LogP | ~3.2 | Solubility in DMSO for in vitro assays |
| Melting Point | 160-165°C | Storage at 4°C to prevent degradation |
| pKa (amide NH) | ~10.5 | Stability in basic buffers |
Q. Methodological Implications :
- Solvent Choice : Use DMSO stocks (<10 mM) to avoid precipitation in cell culture media.
- Storage : Lyophilize for long-term stability .
(Advanced) What advanced techniques can elucidate the compound’s mechanism in modulating apoptosis pathways?
Answer:
Techniques :
Flow Cytometry : Annexin V/PI staining to quantify early vs. late apoptosis.
Western Blotting : Measure cleavage of caspase-3, PARP, and Bcl-2 family proteins.
Transcriptomics : RNA-seq to identify dysregulated apoptotic genes (e.g., BAX, BCL2L1) .
CRISPR Screening : Genome-wide knockout to identify synthetic lethal partners .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
